molecular formula C7H4BrFN2S B1273947 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine CAS No. 383131-45-1

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine

Cat. No. B1273947
M. Wt: 247.09 g/mol
InChI Key: UTJKGZXNIBEVEF-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is a compound that is structurally related to various benzothiazol derivatives which have been studied for their potential applications in medicinal chemistry and materials science. Although the provided papers do not directly discuss 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or the use of catalysts to facilitate the formation of the desired molecular framework. For instance, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides involves the condensation of acid chlorides with a benzisoxazole derivative . Similarly, the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines is catalyzed by CuI, indicating that halogenated compounds can be reactive intermediates in the formation of heterocyclic structures .

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to characterize the crystal structure of compounds. For example, the crystal structure of a bromo-substituted compound was determined using this method, which can reveal the arrangement of atoms and the presence of intermolecular interactions such as hydrogen bonds . These techniques are likely applicable to the analysis of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine to determine its molecular geometry and possible conformations.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted compounds can be inferred from their interactions with other molecules. For instance, the formation of salts and co-crystals with carboxylic acid derivatives demonstrates the ability of bromobenzo[d]thiazol-2-amine to participate in non-covalent interactions, which could be similar for the fluoro-analog . Additionally, the reactivity of a bromo-fluoro-substituted tripod ligand in forming complexes with FeCl2 suggests that such substituents can influence coordination chemistry and the stability of metal complexes .

Physical and Chemical Properties Analysis

The physical properties such as melting points and elemental composition are often determined alongside the synthesis of new compounds. The antimicrobial studies of the synthesized compounds provide insights into their chemical properties, such as their efficacy against various pathogenic strains, which could be relevant for understanding the biological activity of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine . The docking and inhibition studies of similar compounds also contribute to the understanding of their potential interactions with biological targets .

Scientific Research Applications

Antimicrobial and Antitumor Applications

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine and its derivatives have shown significant antimicrobial and antitumor properties. A study by (Jagtap et al., 2010) synthesized fluoro substituted sulphonamide benzothiazole derivatives and evaluated their antimicrobial activities. Similarly, (Kumbhare et al., 2014) prepared fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, which exhibited both antimicrobial and anticancer activity.

Synthesis and Biological Screening

The synthesis and pharmacological screening of fluorobenzothiazole derivatives have been a focus area. (Javali et al., 2010) synthesized various derivatives of fluoro substituted benzothiazole and screened them for antibacterial activity. In another study, (Sathe et al., 2011) focused on the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds.

Prodrug Development and Antitumor Effects

In the development of antitumor agents, the derivatives of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine have been explored. (Bradshaw et al., 2002) conducted a preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, indicating the potential for clinical evaluation.

Spectroscopic Characterization and Hydrolysis Study

The spectroscopic characterization of benzothiazole derivatives, including 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, has been conducted to understand their structural and chemical properties. (Benachenhou et al., 2012) synthesized novel styrenic Schiff base derivatives of benzothiazole and conducted a kinetic study of their hydrolysis process.

EGFR Inhibitors and Anticancer Agents

Some studies have explored the application of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine derivatives as EGFR inhibitors and anticancer agents. (Allam et al., 2020) synthesized 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines starting from 4-chloro derivative VI and screened them for EGFR inhibition and anticancer activity.

Crystallographic Elucidation

Crystallographic elucidation of benzothiazole derivatives is essential for understanding their molecular structure and properties. (Al-Harthy et al., 2019) conducted a study on the molecular structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle it with appropriate safety measures.

properties

IUPAC Name

6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJKGZXNIBEVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394775
Record name 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine

CAS RN

383131-45-1
Record name 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-fluoro-1,3-benzothiazol-2-amine
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